molecular formula C22H21N5O3 B7703654 N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Cat. No.: B7703654
M. Wt: 403.4 g/mol
InChI Key: CAGQERYYTSYTHZ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-4-10-26-21-18(13-15-9-8-14(2)11-19(15)23-21)20(25-26)24-22(28)16-6-5-7-17(12-16)27(29)30/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQERYYTSYTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Pyrazoloquinoline Core: The pyrazoloquinoline core can be synthesized by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization .

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